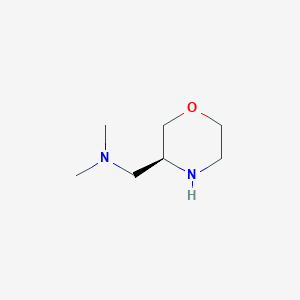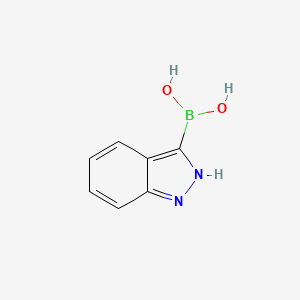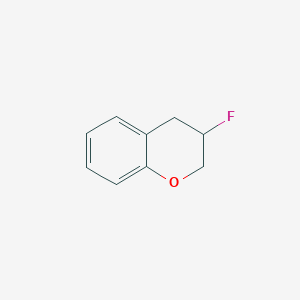
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral amine compound with a morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholin-3-ylmethanamine: A similar compound with a morpholine ring but without the dimethyl groups.
N-Methyl-1-(morpholin-3-yl)methanamine: Another related compound with a single methyl group.
Uniqueness
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is unique due to its specific chiral structure and the presence of two dimethyl groups. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N,N-dimethyl-1-[(3S)-morpholin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
BJCCGQRWHQSBLQ-ZETCQYMHSA-N |
SMILES isomérique |
CN(C)C[C@H]1COCCN1 |
SMILES canonique |
CN(C)CC1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)






![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)


![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
